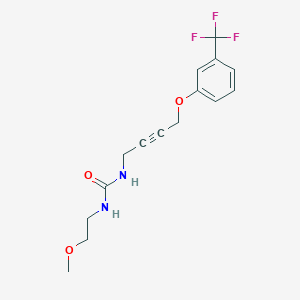

![molecular formula C15H18N2O4S B2967225 Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate CAS No. 717833-33-5](/img/structure/B2967225.png)

Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

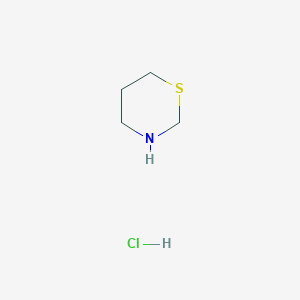

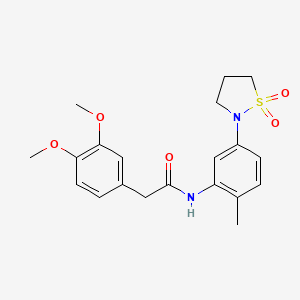

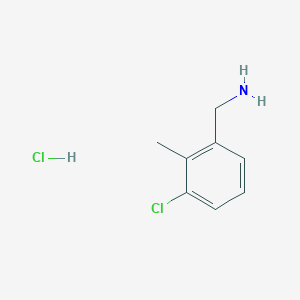

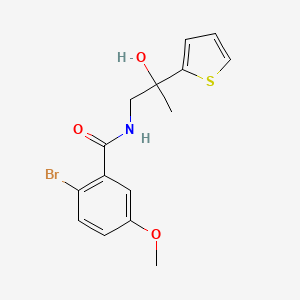

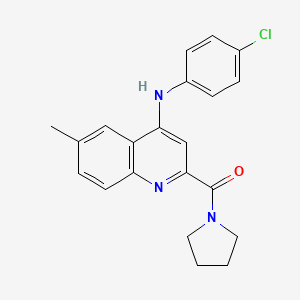

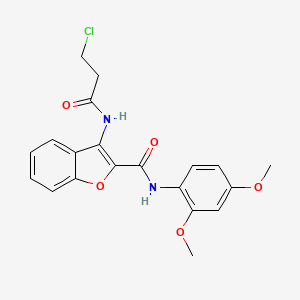

Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

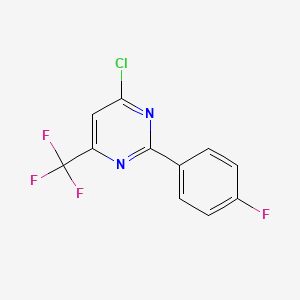

The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2- (pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis

The molecular structure of Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a wide range of biologically active compounds . For instance, the reaction of certain phenols with N - (4,4-diethoxybutyl)pyrimidin-2-amine can lead to the synthesis of 2- (2-arylpyrrolidin-1-yl)pyrimidines .Mécanisme D'action

The mechanism of action of pyrrolidine derivatives is largely dependent on their molecular structure . For instance, derivatives of 2- (pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .

Orientations Futures

The future directions in the research of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring different synthetic strategies and varying the substituents in the pyrrolidine ring . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Propriétés

IUPAC Name |

dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-20-13(18)10-5-6-11(14(19)21-2)12(9-10)16-15(22)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSONYZPMJCWOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333574 |

Source

|

| Record name | dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

717833-33-5 |

Source

|

| Record name | dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)

![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)

![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)